Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate is a complex organic compound that plays a significant role in various chemical processes. This compound is known for its unique structure, which includes tert-butyl, tert-butoxycarbonyl, and trifluoromethylsulfonyl groups. It is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
Vorbereitungsmethoden
The synthesis of tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate typically involves multiple steps. One common method includes the reaction of di-tert-butyl dicarbonate with an amine to form a tert-butyl carbamate intermediate . This intermediate can then undergo further reactions with trifluoromethylsulfonyl chloride to introduce the trifluoromethylsulfonyl group . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and bases like sodium bicarbonate or 4-dimethylaminopyridine .
Analyse Chemischer Reaktionen
tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with aryl halides to form N-Boc-protected anilines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate is widely used in scientific research, particularly in:
Organic Synthesis: It is used as a protecting group for amines in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals where protection of functional groups is necessary during multi-step synthesis.
Material Science: It is used in the synthesis of polymers and other materials where specific functional groups need to be protected during the reaction.
Wirkmechanismus
The mechanism of action of tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate involves the stabilization of reactive intermediates during chemical reactions. The tert-butoxycarbonyl group provides steric hindrance, protecting the amine group from unwanted reactions . The trifluoromethylsulfonyl group enhances the compound’s reactivity, allowing it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used as a protecting group for amines but lacks the trifluoromethylsulfonyl group.
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of the trifluoromethylsulfonyl group.
Phenyl carbamate: Another protecting group for amines but with different reactivity and stability properties.
These comparisons highlight the unique reactivity and stability provided by the trifluoromethylsulfonyl group in tert-Butyl [(tert-butoxycarbonyl)amino]{[(trifluoro-methyl)sulfonyl]imino}methylcarbamate.
Eigenschaften
Molekularformel |
C12H20F3N3O6S |
---|---|
Molekulargewicht |
391.37 g/mol |
IUPAC-Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-(trifluoromethylsulfonyliminomethyl)carbamate |
InChI |
InChI=1S/C12H20F3N3O6S/c1-10(2,3)23-8(19)17-18(9(20)24-11(4,5)6)7-16-25(21,22)12(13,14)15/h7H,1-6H3,(H,17,19) |
InChI-Schlüssel |
PKXSVSPUZKNNLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NN(C=NS(=O)(=O)C(F)(F)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.